2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Description
2-(4-Ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a heterocyclic compound featuring a 1,4-benzoxazine core substituted with an ethyl group at position 4, a fluorine atom at position 7, and an acetic acid moiety at position 3 (Figure 1). The benzoxazine scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity and receptor binding. This compound’s unique substitution pattern enhances its metabolic stability and target specificity compared to simpler benzoxazine derivatives. Its synthesis typically involves cyclization of substituted phenolic precursors followed by functionalization of the oxazine ring .
Properties
IUPAC Name |
2-(4-ethyl-7-fluoro-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-2-14-9(6-12(15)16)7-17-11-5-8(13)3-4-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEICQNAMOUGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(COC2=C1C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
Synthetic Route Example
A representative method involves:
- Starting from 7-fluoro-2H-1,4-benzoxazin-3(4H)-one or related ketone intermediates.
- Performing chlorination at the 2-position to generate a 2,2-dichloro intermediate.
- Subsequent fluorination to install the trifluoro or fluoro substituents, enhancing stability and biological activity.
- Introduction of the 4-ethyl group via nucleophilic substitution or reductive alkylation.
This approach is supported by patent CN103951632A, which describes safe and high-yielding methods for related benzoxazine derivatives, emphasizing the use of readily available reagents and avoiding hazardous intermediates.
Introduction of the Acetic Acid Side Chain at the 3-Position
The acetic acid moiety at the 3-position is typically introduced by:
- Alkylation of the 3-position with haloacetic acid derivatives or esters.
- Hydrolysis of ester intermediates to yield the free acid.
For example, 3-position substitution can be achieved by reacting the benzoxazine intermediate with ethyl bromoacetate under basic conditions, followed by saponification to the acid.
Detailed Reaction Conditions and Yields
Research Findings and Improvements
- The method disclosed in CN103951632A improves yield and safety over previous routes by avoiding expensive and hazardous reagents while maintaining high product purity.
- WO2000040581A1 provides detailed synthetic routes for 3,4-dihydro-2H-benzooxazine derivatives, including methods to introduce various substituents and to prepare pharmaceutically acceptable salts, which can be adapted for the target compound.
- Optical purity can be controlled by chiral resolution techniques if enantiomerically pure forms are required, using diastereomeric salt formation or chiral chromatography.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Cross-Dehydrogenative Coupling (CDC) Reactions
The benzoxazine core undergoes Fe(II)-catalyzed CDC reactions with indoles or other electron-rich heterocycles. The acetic acid side chain may influence regioselectivity by altering electronic effects.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| FeCl₂ (5 mol%), TBHP, MeCN, 1 h, rt | 3-(Indol-3-yl)-substituted benzoxazine with retained acetic acid side chain | 59% |
This reaction proceeds via radical intermediates, with FeCl₂/TBHP generating reactive oxygen species to facilitate C–H activation . Steric effects from the ethyl group at position 4 may reduce yields compared to non-substituted analogs.
Halogenation and Functionalization
The 7-fluoro substituent directs electrophilic substitution to positions 5 or 6. Chlorination followed by fluorination can introduce additional halogens, though the acetic acid group may require protection.
The ethyl group at position 4 enhances steric hindrance, potentially slowing halogenation kinetics .
Side-Chain Derivatization: Amidation and Esterification
The acetic acid moiety undergoes standard carboxylate reactions. Piperazine or morpholine derivatives are common coupling partners.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide formation | EDCI/HOBt, DIPEA, DMF, rt | Piperazinyl-acetamide conjugate | 42–89% | |
| Esterification | SOCl₂, EtOH, reflux | Ethyl ester derivative | 70–85% |
Steric bulk from the ethyl group necessitates prolonged reaction times for complete conversion .
Ring-Opening Reactions
Under acidic or reductive conditions, the benzoxazine ring opens to yield secondary amines or linear structures.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (conc.), CH₂Cl₂, 0°C to rt | 2-Amino-phenoxyacetic acid derivative | 80–90% | |
| LiAlH₄, THF, reflux | Reduced dihydroquinoline-acetic acid hybrid | 65–75% |
The 7-fluoro group stabilizes intermediates via inductive effects, favoring ring-opening pathways .
Biological Activity Correlations
Derivatives exhibit enhanced binding to serotonin receptors when the acetic acid is converted to amides. Brominated analogs (e.g., 7m, 7n) show higher affinity due to halogen bonding with Ser197 residues .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid exhibit anticancer properties. For instance, studies have shown that derivatives of benzoxazine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzoxazine derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The presence of the fluorine atom in the structure may enhance its bioactivity by increasing lipophilicity and cellular uptake.
3. Neuroprotective Effects
Recent studies suggest that benzoxazine derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . Mechanistically, these compounds may reduce oxidative stress and inflammation in neuronal cells.
Pharmacological Insights
1. Drug Design and Development
The structural characteristics of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the synthesis of novel drugs with improved efficacy and reduced side effects .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the benzoxazine structure influence biological activity. For example, variations in substituents on the benzene ring can dramatically affect the pharmacokinetic properties and therapeutic outcomes .
Material Science Applications
1. Polymer Chemistry
Benzoxazines are also explored as precursors in polymer chemistry due to their ability to undergo polymerization upon heating. They can form thermosetting resins that are heat-resistant and exhibit excellent mechanical properties . The incorporation of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid into polymer matrices may enhance thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for applications in coatings and adhesives. Research indicates that benzoxazine-based coatings provide superior resistance to chemicals and UV radiation compared to traditional epoxy-based systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
- Substituents : Chlorine at position 6, ketone at position 3, acetic acid at position 3.
- Activity: Demonstrates herbicidal properties by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis .
- Key Difference : The absence of fluorine and ethyl groups reduces its metabolic stability compared to the target compound.
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid
AZD9977 ((S)-2-(7-Fluoro-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)-N-methylacetamide)
- Substituents : Fluorine at position 7, acetylated benzoxazine ring.
- Activity: A selective mineralocorticoid receptor modulator (MRM) with reduced hyperkalemia risk compared to eplerenone .
- Key Difference : The additional acetyl group and amide linkage enhance receptor binding but reduce solubility compared to the target compound.
Benzothiazine Derivatives
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)acetamide
- Substituents : Acetamide group at position 4.
- Application : Precursor for anticancer agents targeting tyrosine kinases .
Comparative Data Tables
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethyl and fluorine substituents are introduced via nucleophilic substitution and Friedel-Crafts acylation, respectively, ensuring regioselectivity .
- Biological Specificity : Fluorine at position 7 enhances electronegativity, improving interactions with hydrophobic receptor pockets, while the ethyl group reduces off-target binding .
- Comparative Limitations : Unlike AZD9977, the target compound lacks an amide bond, limiting its oral bioavailability but simplifying synthesis .
Biological Activity
2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS: 2098057-51-1) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that includes a benzo[b][1,4]oxazine ring system, which is known for its biological relevance. The presence of the ethyl and fluoro substituents enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to benzo[b][1,4]oxazines exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid possesses notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) indicating effective potency against pathogens like Staphylococcus aureus and Candida albicans .
Antitumor Activity
The compound has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of cell cycle progression and activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT-116 | 12 | Cell cycle arrest and caspase activation |
Anti-inflammatory Activity
In vivo studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the modulation of NF-kB signaling pathways .
Study 1: Antimicrobial Efficacy
A study published in 2023 assessed the antimicrobial efficacy of various derivatives of benzo[b][1,4]oxazine compounds, including the target compound. The results indicated that it significantly inhibited the growth of multiple bacterial strains with a promising safety profile in preliminary toxicity assessments .
Study 2: Anticancer Properties
Another research effort evaluated the anticancer properties of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid against several cancer cell lines. The study found that the compound not only inhibited cell proliferation but also led to morphological changes indicative of apoptosis .
The biological activity of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can be attributed to several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Oxidative Stress Modulation : It may enhance oxidative stress in cancer cells leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of substituted benzoxazine precursors with halogenated intermediates. For example, analogous compounds are synthesized via condensation of 6-amino-7-fluoro-4-substituted benzoxazinones with activated carbonyl groups (e.g., chloroacetyl chloride) under reflux in aprotic solvents like DMF or THF, with K₂CO₃ as a base . Temperature control (80–120°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
- Key Challenges : Competing intramolecular cyclizations and byproduct formation due to the fluoro substituent’s electron-withdrawing effects. Yield optimization requires strict anhydrous conditions and stoichiometric monitoring .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ethyl group position at C4 and fluorine at C7). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) distinguish substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.1) and detects isotopic peaks for chlorine/fluorine .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, particularly for enantiopure derivatives .
Advanced Research Questions
Q. What biological activities have been reported for this compound, and what mechanistic insights exist?
- Reported Activities :
- Platelet Aggregation Inhibition : Derivatives with 4-ethyl substituents show IC₅₀ values ~8–9 μM (comparable to aspirin) by targeting cyclooxygenase-2 (COX-2) and modulating arachidonic acid pathways .
- Antiproliferative Effects : Esters of related benzoxazines inhibit endothelial/tumor cell proliferation via thrombin inhibition and fibrinogen receptor antagonism .
- Herbicidal Activity : Analogous fluorinated benzoxazines act as protox inhibitors, disrupting chlorophyll biosynthesis in plants .
Q. How do structural modifications (e.g., ethyl vs. butyl substituents) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Alkyl Chain Length : 4-Ethyl derivatives (e.g., BOAP-AM6) exhibit optimal COX-2 selectivity (IC₅₀ 8.93 μM), whereas 4-butyl analogs (BOAP-AM21) show reduced solubility and off-target effects .
- Fluorine Positioning : 7-Fluoro substitution enhances metabolic stability by resisting CYP450-mediated oxidation. Conversely, 6-fluoro analogs lose herbicidal activity due to steric clashes in protox binding .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Methods :
- Docking Simulations : Use Schrödinger Suite or MOE to predict binding poses in COX-2 or protox active sites. Parameterize fluorine’s electrostatic contributions using DFT calculations (e.g., B3LYP/6-31G**) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns trajectories) assess stability of ligand-receptor complexes in explicit solvent .
Q. How should researchers address contradictions in reported bioactivity data (e.g., platelet inhibition vs. herbicidal effects)?
- Data Reconciliation :
- Target Selectivity : Platelet inhibition correlates with COX-2 affinity, while herbicidal activity arises from protox binding. Use competitive binding assays (e.g., SPR) to quantify cross-reactivity .
- Assay Conditions : Discrepancies may stem from varying cell lines (human vs. plant) or assay pH (e.g., protox activity peaks at pH 7.4 vs. COX-2 at pH 6.8) .
Methodological Challenges
Q. What analytical hurdles arise in quantifying this compound in biological matrices?
- LC-MS/MS Optimization :
- Sample Prep : Solid-phase extraction (C18 columns) removes phospholipid interferences from plasma .
- Detection : Use negative-ion mode for carboxylic acid detection (LOQ ~10 ng/mL). Calibrate with deuterated internal standards (e.g., d₄-ethyl analog) .
Q. How can researchers mitigate degradation during storage?
- Stability Studies :
- Temperature : Store at −80°C in amber vials; room temperature storage leads to 15% degradation in 72 hours (hydrolysis of acetic acid moiety) .
- Buffer Compatibility : Avoid basic buffers (pH >8) to prevent oxazine ring opening. Use lyophilization for long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
